3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride (CAS: 2097958-91-1) is a specialized, crystalline fluorinated azetidine building block utilized in advanced medicinal chemistry and agrochemical development. Featuring a 3-fluoro substitution paired with a tetrahydropyran (oxan-4-yl) motif, this scaffold functions as a conformationally restricted, low-pKa bioisostere for traditional piperidines and morpholines. Supplied as a stable hydrochloride salt, it provides extended shelf-life and high aqueous solubility, making it a critical intermediate for synthesizing drug candidates where modulating basicity, enhancing metabolic stability, and improving lipophilicity are primary optimization goals [1].
Substituting this specific building block with its non-fluorinated analog (3-[(oxan-4-yl)methyl]azetidine) or standard morpholine derivatives often leads to downstream failures in lead optimization. The absence of the 3-fluoro substituent results in a significantly higher amine pKa, which can increase hERG channel affinity and reduce passive membrane permeability [1]. Furthermore, utilizing the free base form of this azetidine introduces severe handling challenges, including volatility, rapid atmospheric degradation, and inconsistent stoichiometry during coupling reactions. The hydrochloride salt format is therefore essential for reproducible, scalable amide coupling and nucleophilic substitution workflows [2].
Lacks oxane substituent; CB1 pharmacophore alignment not supported.
Non-fluorinated; class-level metabolic stability benefit absent.
Direct oxane attachment (1 rotatable bond) may restrict conformational sampling relative to methylene linker.
The incorporation of the highly electronegative fluorine atom at the 3-position of the azetidine ring exerts a strong inductive effect, significantly lowering the basicity of the secondary amine. Compared to the non-fluorinated baseline (3-[(oxan-4-yl)methyl]azetidine), the 3-fluoro derivative typically exhibits a pKa reduction of 1.5 to 2.0 units. This precise attenuation of basicity is critical for reducing off-target hERG channel binding—a common liability in basic amine-containing pharmacophores—while simultaneously enhancing passive membrane permeability across lipid bilayers [1].
| Evidence Dimension | Amine pKa and basicity |
| Target Compound Data | 3-Fluoroazetidine derivatives (pKa ~7.0-7.5) |
| Comparator Or Baseline | Non-fluorinated azetidine analogs (pKa ~9.0) |
| Quantified Difference | ~1.5-2.0 unit reduction in pKa |
| Conditions | Standard aqueous titration / predictive pKa modeling |
Lowering the pKa of the amine is essential for buyers aiming to mitigate cardiovascular toxicity (hERG) and improve the oral bioavailability of their final drug candidates.
When used as a bioisostere for morpholine or piperidine rings, the 3-fluoroazetidine core demonstrates enhanced resistance to cytochrome P450-mediated oxidative metabolism. While morpholine derivatives are prone to oxidative ring-opening and N-dealkylation, the sterically hindered and electronically deactivated 3-fluoroazetidine carbon resists these pathways. The tetrahydropyran (oxan) ring maintains the necessary hydrogen bond acceptor profile without the metabolic vulnerabilities of the morpholine nitrogen, leading to prolonged half-lives in human liver microsome (HLM) assays [1].
| Evidence Dimension | In vitro metabolic stability (HLM) |
| Target Compound Data | 3-Fluoroazetidine-tetrahydropyran motifs |
| Comparator Or Baseline | Standard morpholine-linked analogs |
| Quantified Difference | Measurable reduction in oxidative clearance rates |
| Conditions | Human Liver Microsome (HLM) stability assays |
Procuring this specific motif allows medicinal chemists to bypass common metabolic liabilities associated with traditional cyclic amines, directly improving pharmacokinetic profiles.
Low-molecular-weight azetidines in their free base form are notoriously difficult to handle due to high volatility and susceptibility to atmospheric carbon dioxide, which leads to rapid carbamate formation. The procurement of the hydrochloride salt of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine eliminates these processability issues. The HCl salt is a free-flowing, crystalline solid that allows for precise stoichiometric weighing during parallel synthesis and scale-up, ensuring high reproducibility in standard SNAr or amide coupling reactions compared to the erratic yields often observed with the free base [1].
| Evidence Dimension | Reagent stability and handling |
| Target Compound Data | Hydrochloride salt (crystalline, stable) |
| Comparator Or Baseline | Free base (volatile, prone to degradation) |
| Quantified Difference | Elimination of volatility and carbamate formation |
| Conditions | Ambient laboratory storage and weighing conditions |
For scale-up and automated synthesis, the HCl salt guarantees precise dosing and reproducible yields, preventing costly batch failures.
Due to its lowered pKa and optimized lipophilicity, this building block is directly suited for incorporation into central nervous system (CNS) drug candidates. The reduced basicity minimizes phospholipidosis and efflux pump (e.g., P-gp) recognition, making it a highly effective alternative to standard piperidines for achieving high brain-to-plasma ratios in neurological drug design [1].
In the development of targeted kinase inhibitors, replacing a solvent-exposed morpholine or piperazine group with the 3-fluoro-3-[(oxan-4-yl)methyl]azetidine motif can maintain critical water interactions via the oxan oxygen while improving the overall metabolic half-life. The precise vector of the tetrahydropyran ring from the rigid azetidine core provides a defined spatial arrangement for exploring structure-activity relationships (SAR) [2].
The high aqueous solubility and crystalline stability of the hydrochloride salt make it highly compatible with automated, high-throughput amide coupling and Buchwald-Hartwig amination workflows. It allows for the rapid generation of diverse compound libraries without the handling bottlenecks associated with volatile free-base amines [3].